molecular formula C12H16O B12571787 {[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene CAS No. 202996-97-2

{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene

Cat. No.: B12571787
CAS No.: 202996-97-2
M. Wt: 176.25 g/mol
InChI Key: DLRODDIHSJLPNK-UHFFFAOYSA-N
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Description

{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where a {[(3-methylbut-1-en-1-yl)oxy]methyl} group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 3-methyl-1-buten-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 3-methyl-1-buten-1-ol to form the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: A simpler analog with a hydroxyl group instead of the {[(3-methylbut-1-en-1-yl)oxy]methyl} group.

    Benzaldehyde: An oxidized form of benzyl alcohol with an aldehyde group.

    Benzoic acid: A further oxidized form with a carboxylic acid group.

Uniqueness

{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene is unique due to its specific ether linkage and the presence of the 3-methylbut-1-en-1-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

202996-97-2

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

3-methylbut-1-enoxymethylbenzene

InChI

InChI=1S/C12H16O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3

InChI Key

DLRODDIHSJLPNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=COCC1=CC=CC=C1

Origin of Product

United States

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